molecular formula C24H19ClN4O6 B11413402 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11413402
M. Wt: 494.9 g/mol
InChI Key: DRCJJCYCOUIBPD-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group and at position 1 with an acetamide-linked 5-chloro-2-methoxyphenyl moiety.

Properties

Molecular Formula

C24H19ClN4O6

Molecular Weight

494.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30)

InChI Key

DRCJJCYCOUIBPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that this compound may exhibit significant antitumor activity . Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development .

Antimicrobial Activity

Research indicates that derivatives related to this compound possess notable antibacterial and antifungal properties. For instance, studies on benzothiazole pyrimidine derivatives have shown efficacy against various pathogens. This suggests that the target compound may similarly exhibit antimicrobial capabilities .

Antiviral Activity

The presence of the pyrimidine ring structure suggests potential antiviral activity against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been explored for their effectiveness in inhibiting viral replication mechanisms, indicating that this compound may also have similar properties .

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamidePyrimidine core with amino substitutionsAntitumor activity
5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamideBenzo[d][1,3]dioxole moietyAntimicrobial activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamideTetrahydroquinoxaline structureAntibacterial properties

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include nucleophilic substitution reactions facilitated by the thioacetamide group and condensation reactions involving the carbonyl groups within the pyrimidine structure. The optimization process is crucial for enhancing the efficacy and reducing side effects of the resultant compounds .

Interaction Studies

Understanding the interaction mechanisms between this compound and its biological targets is essential for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance .

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxol or Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (approx.) Notable Features
Target Compound Pyrido[2,3-d]pyrimidine 3-(Benzodioxol-methyl), 1-(5-chloro-2-methoxyacetamide) ~510 g/mol Combines benzodioxol and chloro-methoxyphenyl for dual hydrophobic/electronic effects.
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole Benzodioxol, sulfanyl-acetamide, 4-methoxyphenyl ~550 g/mol Sulfur linkage may improve solubility; indole core differs in planar rigidity.
N-(5-Chloro-1,3-Benzodioxol-4-yl)-7-[2-(4-Methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine Quinazoline Benzodioxol, piperazine-ethoxy, tetrahydropyran-oxy ~600 g/mol Extended substituents for enhanced pharmacokinetics; lacks pyrido-pyrimidine core.
N-(3-Chloro-4-Methoxyphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}acetamide Pyridine + Oxadiazole Dual chloro-phenyl, oxadiazole, methyl groups ~500 g/mol Oxadiazole enhances metabolic stability; distinct heterocyclic core.

Functional Group Comparisons

  • Benzodioxol Derivatives: The target compound shares the benzodioxol group with compounds in and , which is associated with improved membrane permeability and aromatic stacking.
  • Chloro-Substituted Aromatic Rings: The 5-chloro-2-methoxyphenyl group in the target compound mirrors chloro-phenyl motifs in (e.g., 3j/3k) and . These substituents are known to enhance electronic effects (e.g., dipole interactions) and resistance to oxidative metabolism .
  • Acetamide Linkers : Unlike sulfonyl or sulfinyl linkages in benzimidazole derivatives (), the acetamide group in the target compound provides flexibility and hydrogen-bonding capacity, which may influence binding kinetics .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : The absence of sulfinyl/sulfonyl groups (cf. ) may reduce susceptibility to cytochrome P450-mediated oxidation, enhancing half-life .

Research Implications

While direct activity data for the target compound are unavailable, structural parallels with antimicrobial oxadiazoles () and kinase-targeting pyrido-pyrimidines suggest plausible therapeutic avenues. Further studies should prioritize synthesizing the compound and benchmarking it against analogues with confirmed bioactivity.

Biological Activity

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide (referred to as C733-0627) has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by relevant research findings.

The molecular formula of C733-0627 is C17H14N4O5C_{17}H_{14}N_{4}O_{5} with a molecular weight of 354.32 g/mol . The compound features a complex structure that includes a benzodioxole moiety and a pyrido-pyrimidine core.

PropertyValue
Molecular Weight354.32 g/mol
Molecular FormulaC17 H14 N4 O5
LogP0.9657
Polar Surface Area92.373 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Anticancer Activity

C733-0627 has been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, related compounds in the same class have demonstrated efficacy against leukemia cell lines by modulating MAPK pathways and inhibiting downstream effectors such as p70S6K .

Antinociceptive Activity

Research has shown that structurally similar compounds exhibit antinociceptive effects. These compounds are believed to act on pain pathways by modulating neurotransmitter release or receptor activity in the central nervous system . Although direct studies on C733-0627 are scarce, its structural analogs suggest potential use in pain management.

Enzyme Inhibition

C733-0627 may also function as an inhibitor of certain enzymes involved in metabolic processes or signal transduction. For example, compounds with similar structures have been reported to inhibit MEK1/2 kinases, leading to reduced cell growth in specific leukemia models . This suggests that C733-0627 could have similar inhibitory effects.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that related compounds effectively inhibited cell growth in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM .
  • Toxicological Studies : In vivo studies on related compounds indicated dose-dependent inhibition of pMAPK in liver and lung tissues following administration via oral or intravenous routes. This suggests a potential therapeutic window for C733-0627 in treating malignancies associated with aberrant MAPK signaling .
  • Pharmacokinetic Profiles : Similar compounds have shown favorable pharmacokinetic profiles with high oral bioavailability and significant systemic exposure without severe toxicity at therapeutic doses .

Q & A

Q. What experimental designs validate hypothesized enzyme inhibition mechanisms?

  • Methodology :
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
  • Conduct kinase inhibition assays (e.g., ADP-Glo™) for enzymatic activity quantification .

Ethical & Safety Considerations

Q. What protocols ensure safe handling of halogenated intermediates?

  • Methodology :
  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Monitor chlorinated byproducts (e.g., 5-chloro-2-methoxyaniline) via GC-MS for environmental compliance .

Q. How to design preclinical toxicity studies for regulatory approval?

  • Methodology :
  • Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .

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